

# Molecular structure and formula of N-Cyanomethyl-N-methyl-4-nitroaniline.

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## Compound of Interest

Compound Name: N-Cyanomethyl-N-methyl-4-nitroaniline

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## An In-Depth Technical Guide to N-Cyanomethyl-N-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

### Authored by: [Your Name/Gemini], Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **N-Cyanomethyl-N-methyl-4-nitroaniline**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed protocols and in-depth analysis grounded in established scientific principles.

## Introduction and Molecular Overview

**N-Cyanomethyl-N-methyl-4-nitroaniline**, a substituted nitroaniline derivative, is a compound of interest in various fields of chemical research. Its molecular structure, featuring a nitro group as a strong electron-withdrawing moiety and a tertiary amine with a cyanomethyl substituent, imparts unique electronic and chemical properties. This guide will delve into the foundational chemical information, synthesis, and analytical characterization of this molecule.

## Molecular Formula and Structure

The molecular formula of **N-Cyanomethyl-N-methyl-4-nitroaniline** is  $C_9H_9N_3O_2$ <sup>[1][2]</sup>. Its IUPAC name is 2-(N-methyl-4-nitroanilino)acetonitrile<sup>[2]</sup>.

The molecular structure consists of a 4-nitroaniline core, with the amino group being substituted with both a methyl and a cyanomethyl group.

Molecular Structure Visualization:

Caption: 2D structure of **N-Cyanomethyl-N-methyl-4-nitroaniline**.

## Physicochemical Properties

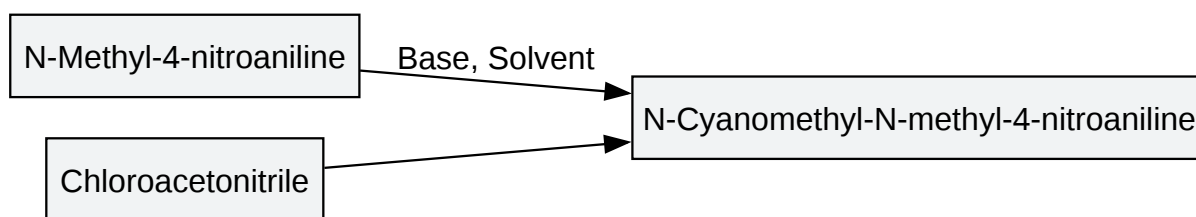
A summary of the key physicochemical properties of **N-Cyanomethyl-N-methyl-4-nitroaniline** is presented in the table below.

Property	Value	Source
Molecular Weight	191.19 g/mol	<sup>[1][2]</sup>
Appearance	Light yellow to yellow to orange powder to crystal	
CAS Number	107023-66-5	<sup>[2]</sup>
Purity	>98.0% (GC)	

## Synthesis of N-Cyanomethyl-N-methyl-4-nitroaniline

The synthesis of **N-Cyanomethyl-N-methyl-4-nitroaniline** can be achieved through the N-alkylation of N-methyl-4-nitroaniline with a suitable cyanomethylating agent, such as chloroacetonitrile. The reaction involves the nucleophilic substitution of the halide by the secondary amine.

## Synthetic Pathway



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Caption: General synthetic scheme for **N-Cyanomethyl-N-methyl-4-nitroaniline**.

## Experimental Protocol

While a specific detailed protocol for the synthesis of **N-Cyanomethyl-N-methyl-4-nitroaniline** is not readily available in the searched literature, a general procedure can be adapted from similar N-alkylation reactions. The following is a proposed experimental methodology.

Materials:

- N-methyl-4-nitroaniline
- Chloroacetonitrile
- Potassium carbonate (or another suitable base)
- Acetonitrile (or another suitable polar aprotic solvent)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of N-methyl-4-nitroaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
- Add chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford **N-Cyanomethyl-N-methyl-4-nitroaniline**.

Causality Behind Experimental Choices:

- Base: Potassium carbonate is a mild and effective base for deprotonating the secondary amine, facilitating its nucleophilic attack on the electrophilic carbon of chloroacetonitrile.
- Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.
- Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

## Spectroscopic and Crystallographic Characterization

Accurate characterization of **N-Cyanomethyl-N-methyl-4-nitroaniline** is crucial for confirming its identity and purity. This section outlines the expected spectroscopic data and available crystallographic information.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **N-Cyanomethyl-N-methyl-4-nitroaniline** were not found in the search results, predicted NMR data can provide valuable guidance for

characterization.

$^1\text{H}$  NMR (Predicted):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.2	d	2H	Aromatic protons ortho to the nitro group
~6.8	d	2H	Aromatic protons meta to the nitro group
~4.2	s	2H	-CH <sub>2</sub> -CN
~3.1	s	3H	-N-CH <sub>3</sub>

$^{13}\text{C}$  NMR (Predicted):

Chemical Shift ( $\delta$ , ppm)	Assignment
~152	C-NO <sub>2</sub>
~145	C-N
~126	Aromatic CH ortho to -NO <sub>2</sub>
~112	Aromatic CH meta to -NO <sub>2</sub>
~117	-CN
~40	-CH <sub>2</sub> -CN
~38	-N-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **N-Cyanomethyl-N-methyl-4-nitroaniline** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
~2250	C≡N stretching (nitrile)
~1590, ~1340	Asymmetric and symmetric NO <sub>2</sub> stretching
~1600-1450	Aromatic C=C stretching
~2900-3000	C-H stretching (aromatic and aliphatic)

## Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

- Expected Molecular Ion (M<sup>+</sup>): m/z 191.07

Fragmentation patterns would likely involve the loss of the nitro group, the cyanomethyl group, and other characteristic fragments.

## Crystal Structure

A crystal structure for **N-Cyanomethyl-N-methyl-4-nitroaniline** has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 278155[2].

Access to the crystallographic information file (CIF) would provide detailed information on the solid-state packing, bond lengths, and bond angles of the molecule.

## Potential Applications and Research Interest

While specific applications for **N-Cyanomethyl-N-methyl-4-nitroaniline** are not extensively documented in the provided search results, its structural features suggest potential areas of research and application.

- Nonlinear Optics (NLO): Nitroaniline derivatives are well-known for their NLO properties. The combination of a strong electron-donating group (the tertiary amine) and a strong electron-withdrawing group (the nitro group) connected through a  $\pi$ -conjugated system can lead to large second-order hyperpolarizabilities.

- Organic Synthesis: The presence of multiple functional groups makes it a potentially useful intermediate in the synthesis of more complex molecules, including dyes and pharmaceutical compounds.
- Materials Science: The molecule's polarity and potential for intermolecular interactions could be of interest in the design of new materials with specific electronic or optical properties.

## Safety and Handling

**N-Cyanomethyl-N-methyl-4-nitroaniline** is classified as a toxic substance.

Hazard Statements:

- H301: Toxic if swallowed[2]
- H311: Toxic in contact with skin[2]
- H331: Toxic if inhaled[2]
- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]

Precautionary Measures:

- Use only in a well-ventilated area.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Do not eat, drink, or smoke when using this product.
- In case of exposure, seek immediate medical attention.

## Conclusion

**N-Cyanomethyl-N-methyl-4-nitroaniline** is a fascinating molecule with potential for further exploration in various chemical disciplines. This guide has provided a comprehensive overview of its fundamental properties, a proposed synthetic route, and expected analytical data. Further

experimental investigation is warranted to fully elucidate its spectroscopic characteristics and explore its potential applications, particularly in the field of nonlinear optics.

## References

- PubChem. **N-Cyanomethyl-N-methyl-4-nitroaniline**. [Link]

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## Sources

- 1. PubChemLite - N-cyanomethyl-n-methyl-4-nitroaniline (C9H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. N-Cyanomethyl-N-methyl-4-nitroaniline | C9H9N3O2 | CID 19889016 - PubChem [pubchem.ncbi.nlm.nih.gov]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)